![molecular formula C16H17N3O2S B5404445 N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)
N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide
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Overview
Description
N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of cancer.
Biochemical and Physiological Effects:
N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta peptides in the brain. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also shown promising results in cancer treatment. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are several potential future directions for research on N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide. One area of interest is the development of more effective formulations that can improve the solubility and bioavailability of this compound. Another area of interest is the development of more potent analogs that can be used in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide involves the reaction of 3-ethylisoxazole-5-carboxylic acid with thionyl chloride to form 3-ethylisoxazole-5-carbonyl chloride. This intermediate compound is then reacted with N,N-dimethyl-1,3-benzothiazol-2-amine to form the desired product.
Scientific Research Applications
N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in cancer treatment, as it has shown anti-tumor activity in preclinical studies.
properties
IUPAC Name |
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-4-12-8-13(21-18-12)9-19(3)16(20)11-5-6-15-14(7-11)17-10(2)22-15/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDOXMRXFLZEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CN(C)C(=O)C2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide |
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